![molecular formula C21H30N2O5S B2875950 2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide CAS No. 1448048-14-3](/img/structure/B2875950.png)
2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including a sulfonamide, an acetamide, and a bicyclic heptane structure. The presence of these functional groups suggests that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The compound has a bicyclic heptane structure, which is a common motif in many natural products and pharmaceuticals. This structure could influence its physical and chemical properties, as well as its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the sulfonamide and acetamide groups could influence its solubility, while the bicyclic heptane structure could affect its stability and reactivity .Wissenschaftliche Forschungsanwendungen
Radiosynthesis Applications
Radiosynthesis of Chloroacetanilide Herbicides : This research involves the synthesis of chloroacetanilide herbicides, highlighting the processes and methodologies for creating compounds with high specific activity for studies on metabolism and mode of action. The methods described may offer insights into the synthesis and application of related sulfonamide compounds, reflecting on the broader applications of sulfonamido phenyl acetamides in scientific research (Latli & Casida, 1995).
Analytical Methodology
Determination in Human Plasma : A sensitive method for the determination of a non-peptide oxytocin receptor antagonist in human plasma is described. This method involves automated pre-column chemical derivatization and high-performance liquid chromatography with fluorescence detection, showcasing a potential analytical approach for similar acetamide compounds (Kline, Kusma, & Matuszewski, 1999).
Chemical Synthesis and Biological Activity
Synthesis of Azoles with Sulfonamide Moiety : This study describes the synthesis of heterocyclic compounds containing a sulfonamide moiety, aiming to evaluate their anticonvulsant activity. Although this research focuses on the development of pharmaceutical agents, it exemplifies the broader scientific interest in synthesizing and exploring the biological activities of sulfonamide-containing compounds (Farag et al., 2012).
Structural and Physical Chemistry
Crystal Structure Analysis : A study on the crystal structure of a compound closely related to the sulfonamide family provides insights into the molecular configuration and intermolecular interactions, contributing to the understanding of the physical and chemical properties of these compounds. Such structural analyses are foundational in the development and application of new materials and pharmaceuticals (Cai et al., 2009).
Safety And Hazards
Zukünftige Richtungen
The future research directions for this compound would likely depend on its observed biological activity and potential applications. This could involve further studies to optimize its structure, understand its mechanism of action, or evaluate its safety and efficacy in preclinical and clinical studies .
Eigenschaften
IUPAC Name |
2-[4-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5S/c1-20(2)16-8-9-21(20,18(24)13-16)14-29(26,27)23-17-6-4-15(5-7-17)12-19(25)22-10-11-28-3/h4-7,16,23H,8-14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBNHENLFGYOTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC=C(C=C3)CC(=O)NCCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N-(2-methoxyethyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.